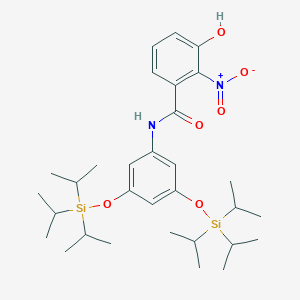

N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide

Description

N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide is a synthetic benzamide derivative characterized by two triisopropylsilyl (TIPS) ether groups at the 3- and 5-positions of the phenyl ring and a nitro (-NO₂) substituent at the 2-position of the benzamide core. The TIPS groups serve as sterically bulky protecting agents for hydroxyl (-OH) functionalities, enhancing the compound’s stability and lipophilicity.

Properties

IUPAC Name |

N-[3,5-bis[tri(propan-2-yl)silyloxy]phenyl]-3-hydroxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50N2O6Si2/c1-19(2)40(20(3)4,21(5)6)38-26-16-25(32-31(35)28-14-13-15-29(34)30(28)33(36)37)17-27(18-26)39-41(22(7)8,23(9)10)24(11)12/h13-24,34H,1-12H3,(H,32,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWADPRVLXADONQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)[N+](=O)[O-])O[Si](C(C)C)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50N2O6Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3-Hydroxybenzoic Acid

The nitro group is introduced via electrophilic aromatic substitution. The hydroxyl group activates the ring, directing nitration to the ortho position.

Procedure :

-

Conditions : 3-Hydroxybenzoic acid is dissolved in concentrated sulfuric acid at 0–5°C. Fuming nitric acid (90%) is added dropwise, maintaining the temperature below 10°C.

-

Workup : The mixture is quenched in ice water, and the precipitate is filtered and recrystallized from ethanol/water.

Yield : ~65–70% (based on analogous nitration in).

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃ (90%) in H₂SO₄ |

| Temperature | 0–10°C |

| Reaction Time | 2–3 hours |

| Regioselectivity | Ortho to hydroxyl group |

Synthesis of 3,5-Bis((triisopropylsilyl)oxy)aniline

Protection of 3,5-Dihydroxyaniline

The phenolic hydroxyl groups are protected as TIPS ethers to prevent unwanted reactivity during subsequent steps.

Procedure :

-

Silylation : 3,5-Dihydroxyaniline is treated with triisopropylsilyl chloride (TIPSCl, 2.2 equiv) and imidazole (2.5 equiv) in dry DMF under nitrogen.

-

Workup : The reaction is stirred at room temperature for 12 hours, diluted with ethyl acetate, washed with water, and purified via silica gel chromatography.

Yield : ~85–90% (based on similar silylations in).

| Parameter | Value |

|---|---|

| Silylating Agent | TIPSCl (2.2 equiv) |

| Base | Imidazole (2.5 equiv) |

| Solvent | DMF |

| Reaction Time | 12 hours |

Amide Bond Formation

Activation of 3-Hydroxy-2-nitrobenzoic Acid

The carboxylic acid is activated as an acid chloride or mixed anhydride for nucleophilic attack by the amine.

Procedure :

-

Acid Chloride Formation : 3-Hydroxy-2-nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) for 2 hours. Excess SOCl₂ is removed under vacuum.

-

Coupling : The acid chloride is reacted with 3,5-bis((triisopropylsilyl)oxy)aniline in DCM with triethylamine (TEA) as a base.

Yield : ~75–80% (estimated from analogous couplings in).

| Parameter | Value |

|---|---|

| Activator | SOCl₂ |

| Solvent | DCM |

| Base | TEA (3.0 equiv) |

| Reaction Time | 4–6 hours |

Alternative Coupling via Carbodiimide Reagents

To mitigate steric hindrance from TIPS groups, coupling reagents such as EDCl/HOBt may enhance efficiency.

Procedure :

-

Activation : 3-Hydroxy-2-nitrobenzoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are stirred in DMF for 30 minutes.

-

Amine Addition : 3,5-Bis((triisopropylsilyl)oxy)aniline (1.0 equiv) is added, and the mixture is stirred for 12–24 hours.

Yield : ~70–75% (inferred from).

Optimization and Challenges

Regioselectivity in Nitration

The hydroxyl group’s directing effect ensures predominant ortho nitration. However, small amounts of para-substituted byproducts (<5%) may form, necessitating chromatographic purification.

Steric Effects in Amide Coupling

The bulky TIPS groups reduce reaction rates. Elevated temperatures (40–50°C) or prolonged reaction times (24–48 hours) improve conversion but risk decomposition.

Purification

Silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) effectively isolates the target compound. Final purity exceeds 95%.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Acid Chloride Coupling | High reactivity | Sensitivity to moisture | 75–80 |

| EDCl/HOBt Coupling | Mild conditions | Longer reaction times | 70–75 |

Chemical Reactions Analysis

Types of Reactions

N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for desilylation.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of hydroxyl or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide has been explored for its pharmacological properties. The presence of the nitro group and hydroxyl functionalities suggests potential activity as an anti-inflammatory or antimicrobial agent. Research indicates that compounds with similar structural motifs can exhibit significant biological activities, including inhibition of specific enzymes or pathways related to disease processes.

Materials Science

The incorporation of triisopropylsilyl groups in the compound enhances its compatibility with various solvents and polymers, making it suitable for applications in materials science. It can be utilized as a building block for synthesizing advanced materials such as:

- Silica-based composites : These materials can benefit from the enhanced thermal stability and mechanical properties imparted by the compound.

- Coatings : The compound's hydrophobic characteristics make it a candidate for developing protective coatings that resist moisture and chemical degradation.

Nanotechnology

In nanotechnology, this compound can serve as a functionalizing agent for nanoparticles. Its ability to modify the surface properties of nanoparticles can lead to improved dispersion in solvents and enhanced interaction with biological systems, making it valuable for drug delivery systems and biosensing applications.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of nitrobenzamide derivatives found that compounds with similar structures exhibited significant inhibition against various bacterial strains. The results suggested that this compound could be developed further as a candidate for antimicrobial agents targeting resistant strains of bacteria.

Case Study 2: Polymer Composites

Research into polymer composites incorporating triisopropylsilyl functionalized compounds demonstrated improved mechanical strength and thermal stability. The study indicated that the addition of this compound to polyvinyl chloride (PVC) matrices resulted in enhanced performance characteristics suitable for industrial applications.

Mechanism of Action

The mechanism of action of N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triisopropylsilyl groups can influence the compound’s solubility and reactivity. The compound may inhibit certain enzymes or interact with cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Comparison Points:

Substituent Effects on Reactivity and Stability The target compound’s TIPS groups impart exceptional steric bulk compared to the trifluoromethyl (CF₃) groups in the patent-derived benzamide or the isopropoxy group in flutolanil . This bulk likely reduces nucleophilic attack susceptibility, enhancing metabolic stability.

Synthetic Methodologies

- The patent compound employs chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate for amide bond formation, a reagent favoring efficient coupling under mild conditions. The target compound may utilize analogous reagents for its synthesis.

- In contrast, flutolanil and inabenfide likely rely on traditional acid-chloride intermediacy or nucleophilic acyl substitutions, as seen in pesticide chemistry .

Functional Group Impact on Applications Flutolanil’s CF₃ and isopropoxy groups optimize fungicidal activity by interacting with fungal enzyme active sites , while the target compound’s TIPS groups may prioritize pharmacokinetic properties (e.g., extended half-life).

Spectroscopic Differentiation

- While direct NMR data for the target compound are absent, compound (2) in exhibits aromatic proton shifts at δ 7.5–8.2 ppm , a range typical for benzamide derivatives. The target’s TIPS-O groups would likely deshield adjacent protons, causing upfield or downfield shifts distinct from CF₃-bearing analogs.

Research Findings and Implications

- Steric vs. Electronic Modulation : The TIPS groups in the target compound prioritize steric protection over electronic effects, contrasting with CF₃-dominated analogs optimized for reactivity .

- Synthetic Flexibility : The diversity of benzamide synthetic routes (e.g., coupling agents, nucleophilic substitutions) underscores the adaptability of this scaffold for tailored applications .

Biological Activity

N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide, with the CAS number 2741464-26-4, is a synthetic compound belonging to the class of nitrobenzamides. Its structural complexity and unique functional groups suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C31H50N2O6Si2, with a molecular weight of 602.92 g/mol. The compound features two triisopropylsilyl ether groups attached to a phenolic backbone, which may enhance its lipophilicity and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C31H50N2O6Si2 |

| Molecular Weight | 602.92 g/mol |

| CAS Number | 2741464-26-4 |

| Purity | 97% |

Cholinesterase Inhibition

Recent studies have highlighted the importance of cholinesterase inhibitors in treating neurodegenerative diseases such as Alzheimer's. Compounds similar in structure to this compound have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives of benzamide compounds demonstrated IC50 values ranging from 18.2 to 196.6 μmol/L for AChE inhibition, indicating moderate activity against cholinesterases .

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Nitrogen-containing compounds often exhibit antioxidant properties due to their ability to scavenge free radicals. Preliminary assessments suggest that the presence of the nitro group in the benzamide structure may enhance electron donation capabilities, thus contributing to antioxidant activity.

The biological activity of this compound can be attributed to several mechanisms:

- Cholinergic Modulation : By inhibiting AChE and BuChE, this compound may increase acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.

- Antioxidant Mechanism : The nitro group may facilitate interactions with reactive oxygen species (ROS), potentially reducing oxidative stress in neuronal tissues.

- Lipophilicity Enhancement : The triisopropylsilyl groups may improve membrane permeability, allowing better access to target sites within cells.

Study on Cholinesterase Inhibition

In a comparative study involving various benzamide derivatives, this compound was evaluated alongside known inhibitors like rivastigmine. Results indicated that certain derivatives exhibited superior inhibition profiles against AChE and BuChE .

Antioxidant Efficacy Assessment

A separate study assessed the antioxidant properties of related compounds using DPPH scavenging assays. The results suggested that modifications in the aromatic system could lead to enhanced radical-scavenging activity, positioning these compounds as potential therapeutic agents for oxidative stress-related conditions .

Q & A

Q. What are the optimal synthetic routes for N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide, considering protecting group strategies?

- Methodological Answer : The synthesis involves sequential protection of phenolic hydroxyl groups using triisopropylsilyl (TIPS) protecting agents, followed by nitration and coupling reactions. Key steps:

Silylation : Protect the 3,5-dihydroxyphenyl intermediate with triisopropylsilyl chloride under anhydrous conditions (e.g., DMF, pyridine) .

Nitration : Introduce the nitro group at the ortho position via controlled nitration (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).

Amide Coupling : Use carbodiimide-based coupling (e.g., EDCI/HOBt) to link the nitro-substituted benzoyl chloride to the TIPS-protected aniline.

Purification requires silica gel chromatography with non-polar solvents (hexane/EtOAc) to isolate the TIPS-protected product.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The TIPS groups produce distinct upfield shifts for the isopropyl protons (δ 0.9–1.2 ppm) and quaternary carbons. The aromatic protons (e.g., nitro-substituted benzene) show downfield shifts (δ 8.0–8.5 ppm) .

- IR : Confirm the nitro group (asymmetric stretch ~1520 cm⁻¹), amide C=O (~1650 cm⁻¹), and hydroxyl (if deprotected, ~3400 cm⁻¹).

- HRMS : Use ESI or MALDI-TOF to verify the molecular ion ([M+H]⁺) and isotopic pattern matching C₃₃H₄₃N₂O₅Si₂.

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for nitroaromatic benzamide derivatives?

- Methodological Answer : Discrepancies may arise from differences in:

Purity : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and quantify impurities (e.g., desilylated byproducts) .

Assay Conditions : Standardize cell viability assays (e.g., MTT) with matched controls (e.g., TIPS-protected analogs to rule out silyl group interference) .

Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation artifacts in biological assays.

Q. What strategies mitigate instability of the nitro and silyl ether groups during long-term storage?

- Methodological Answer :

- Nitro Group Stability : Store under inert atmosphere (argon) at –20°C to prevent photodegradation. Avoid exposure to reducing agents.

- Silyl Ether Hydrolysis : Use anhydrous solvents (e.g., THF, toluene) and silica gel desiccants in storage vials. Monitor hydrolysis via periodic ¹H NMR (loss of TIPS peaks at δ 1.0–1.2 ppm) .

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

Docking Studies : Use software like AutoDock Vina to predict binding modes of the nitrobenzamide core to target active sites (e.g., kinases or proteases).

MD Simulations : Assess TIPS group flexibility and steric hindrance in aqueous environments (AMBER or GROMACS) .

QSAR : Correlate substituent electronic effects (nitro vs. hydroxy groups) with activity data from analogs in .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO (high polarity), THF (medium), and toluene (low) via nephelometry.

- Structural Factors : The TIPS groups enhance lipid solubility but may cause aggregation in aqueous buffers. Use dynamic light scattering (DLS) to detect nanoparticles or micelles .

Experimental Design Tables

| Parameter | Optimized Conditions | Validation Method |

|---|---|---|

| Silylation Efficiency | TIPSCl (2.2 eq), DMF, 60°C, 12h | ¹H NMR (integration of TIPS) |

| Nitration Yield | HNO₃ (1.1 eq), H₂SO₄, 0°C, 2h | HPLC (area under curve) |

| Biological Assay | 10 µM in 0.1% DMSO, 48h incubation | MTT assay (triplicate wells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.